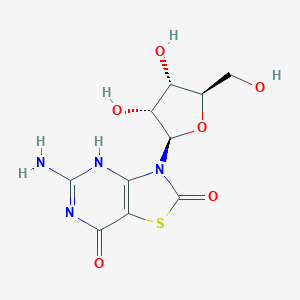

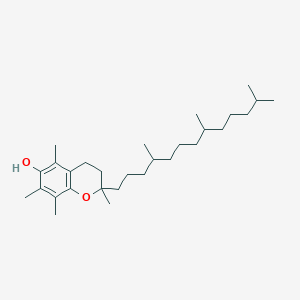

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds containing fluorinated units, such as 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, often involves innovative methods to incorporate the trifluoromethyl group. Techniques like nucleophilic 5-endo-trig cyclization in 2-trifluoromethyl-1-alkenes and the use of 1,3-dioxin-4-ones as versatile building blocks for trifluoromethylated compounds have been explored (Ichikawa et al., 2008); (Iwaoka et al., 1992).

Molecular Structure Analysis

Fluorinated compounds like 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exhibit unique molecular structures due to the presence of fluorine atoms. For instance, the crystal and molecular structure analysis of related fluorinated compounds reveals how fluorination affects the molecular geometry and electronic properties of these molecules (Chekhlov, 1997).

Chemical Reactions and Properties

Fluorinated compounds participate in a variety of chemical reactions, leveraging the reactivity of the trifluoromethoxy group. Such reactions include nucleophilic substitutions and pericyclic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Iwaoka et al., 1992).

Physical Properties Analysis

The physical properties of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, like those of other fluorinated compounds, are influenced by the trifluoromethyl group. This group imparts characteristics such as high stability and unique electronic properties, which are crucial for the compound's application in various domains (Kaynak et al., 2013).

Chemical Properties Analysis

The chemical properties of fluorinated compounds are largely defined by the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity and interaction with other molecules. Studies on similar compounds have highlighted the role of the trifluoromethyl group in enhancing reactivity and providing pathways for novel chemical transformations (Fadeyi et al., 2008).

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

Analytical Methods Used in Determining Antioxidant Activity A Review

discusses various tests used to determine antioxidant activity, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods, based on chemical reactions monitored by spectrophotometry, could be relevant for assessing the antioxidant potential of "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" if it possesses similar properties (Munteanu & Apetrei, 2021).

Advances in CF Bond Activation

Review of recent advances in CF bond activation of aliphatic fluorides highlights methodologies for synthesizing new fluorinated building blocks and transforming compounds with aliphatic fluorides. This review could provide a foundation for understanding how the trifluoromethoxy group in "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" might be utilized or modified in various chemical syntheses (Shen et al., 2015).

Application in Organic Synthesis

5-Hydroxymethylfurfural (HMF) in Organic Synthesis A Review of its Recent Applications Towards Fine Chemicals

explores the use of HMF, a biomass-derived chemical, in producing value-added chemicals. The versatility of HMF in synthesis might parallel potential applications for "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" in creating specialized chemicals or materials (Fan et al., 2019).

Antiviral Activity

Trifluridine A Review of its Antiviral Activity and Therapeutic Use in the Topical Treatment of Viral Eye Infections

elaborates on the antiviral properties of trifluridine, a fluorinated compound. While not directly related, the discussion on the mechanisms and applications of fluorinated compounds in medicine could shed light on potential biomedical research avenues for "5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" (Carmine et al., 1982).

Safety And Hazards

Zukünftige Richtungen

The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry . The progress in the advancement of fluorine methodology was far from balanced . Therefore, preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry .

Eigenschaften

IUPAC Name |

5-(trifluoromethoxy)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGOAKVCWWDUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)